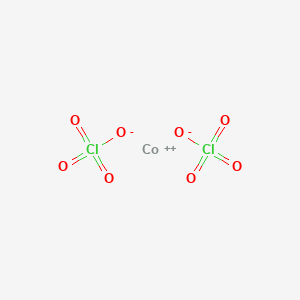

Cobalt diperchlorate

Overview

Description

Cobalt complexes, including cobalt diperchlorate, play a significant role in various chemical reactions and applications due to their unique electronic and structural properties. These compounds are studied for their coordination chemistry, magnetic properties, and potential catalytic activities.

Synthesis Analysis

The synthesis of cobalt complexes often involves the reaction of cobalt salts with appropriate ligands under controlled conditions. A study on the synthesis, characterization, and crystal structure analysis of cobalt(III) complexes provides insights into methodologies that might be applicable to this compound (Matsumoto et al., 1983). These procedures typically involve ligand exchange reactions, solvothermal synthesis, or the reaction of cobalt salts with perhalogenated compounds.

Molecular Structure Analysis

The molecular structure of cobalt complexes is crucial for understanding their chemical behavior. X-ray crystallography studies, such as those by Matsumoto et al. (1983), reveal that cobalt ions in complexes can adopt various coordination geometries, often octahedral or tetrahedral, influenced by the ligands involved. These structures are foundational for predicting the reactivity and properties of cobalt complexes.

Chemical Reactions and Properties

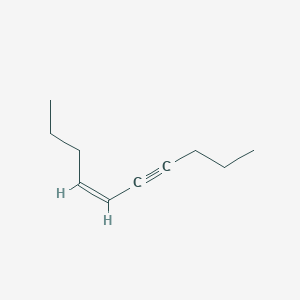

Cobalt complexes are known for their versatile reactivity and are involved in various chemical transformations, including oxidation-reduction reactions, ligand substitution processes, and catalytic activities. For instance, cobalt-catalyzed reactions have been explored for the radical alkenylation of alkyl halides, demonstrating the potential of cobalt complexes in organic synthesis (Affo et al., 2006).

Physical Properties Analysis

The physical properties of cobalt complexes, such as solubility, melting points, and magnetic behavior, are influenced by their molecular structure. Studies on cobalt diphosphonates, for example, have shown field-induced magnetic transitions, highlighting the interesting magnetic properties of cobalt-based materials (Zhang et al., 2007).

Scientific Research Applications

Electrocatalyst for Oxygen Evolution Reaction : Cobalt phosphate, a related compound to cobalt diperchlorate, serves as an efficient electrocatalyst in alkaline media for oxygen evolution reactions, offering low-cost alternatives in energy-related applications (Zhou et al., 2017).

Impact on CO Hydrogenation Activity : Research studying the effect of chlorine on alumina-supported cobalt in CO hydrogenation revealed significant insights into the electronic structure of cobalt and its reaction mechanisms (Paredes-Nunez et al., 2015).

Biological and Medical Applications : Cobalt complexes, including those related to this compound, are explored for their redox and magnetic properties, with applications in imaging and therapy in biology and medicine (Renfrew et al., 2017).

Synthesis and Characterization of Cobalt Complexes : Studies on pentane-2,4-dionato(1,4,7,10-tetra-azacyclododecane)cobalt(III) diperchlorate reveal detailed insights into the synthesis, characterization, and crystal structure of cobalt complexes, essential for various applications (Matsumoto et al., 1983).

Catalytic Reactions : Cobalt complexes have been used as catalysts in Heck-type reactions, offering alternatives to traditional catalysts in organic synthesis and industrial applications (Ikeda et al., 2002).

Health and Safety Considerations : Studies on cobalt exposure and cancer risk highlight the importance of understanding the health implications of cobalt compounds, including this compound, in various applications (Jensen & Tüchsen, 1990).

Electrochemistry and Water Oxidation Activity : Research on spinel Co3O4, related to this compound, provides insights into the water oxidation activity of cobalt ions in electrochemical applications (Wang et al., 2016).

Photocatalytic Properties : Studies on cobalt ferrite nanoparticles, synthesized from cobalt recycled from batteries, showcase the photocatalytic properties of cobalt compounds for environmental applications (Moura et al., 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Cobalt (II) perchlorate, also known as Cobalt diperchlorate or Cobaltous perchlorate, is an inorganic chemical compound It’s known that cobalt (ii) complexes show promising biological activities such as antimicrobial, anticancer, and antiviral .

Mode of Action

The mode of action of Cobalt (II) perchlorate is not fully understood. It’s known that the compound can form complexes with other molecules. For instance, it has been shown to form six mononuclear complexes with a reduced Schiff base, N-(2-hydroxybenzyl)alanine . These complexes showed high stability in aqueous solution .

Biochemical Pathways

Cobalt (ii) complexes have been shown to inhibit recbcd function, which is essential for sos induction . This suggests that Cobalt (II) perchlorate might affect DNA replication and repair pathways.

Pharmacokinetics

It’s known that the compound is highly soluble in water , which could potentially influence its absorption and distribution in the body.

Result of Action

Cobalt (ii) complexes are known to affect dna replication, cause dna damage, and inhibit the sos repair pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cobalt (II) perchlorate. For instance, the compound’s solubility in water suggests that it could be more active in aqueous environments. Furthermore, factors such as pH, temperature, and salt concentration can influence the activity of perchlorate-reducing bacteria, which can degrade perchlorate pollution in the environment .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Cobalt (II) Perchlorate are not fully understood. Cobalt compounds are known to interact with various enzymes, proteins, and other biomolecules. For instance, cobalt complexes have been shown to exhibit promising biological activities such as antimicrobial, anticancer, and antiviral activities .

Cellular Effects

Cobalt compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cobalt complexes are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

A study on long-term exposure to cobalt ions in mice showed significant accumulation of cobalt ions in blood plasma, spleen, liver, and kidneys .

properties

IUPAC Name |

cobalt(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Co/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUSEPIPTZNHMN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co(ClO4)2, Cl2CoO8 | |

| Record name | cobalt(II) perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet odorless crystals (color may vary towards red or blue); Hygroscopic; [GFS Chemicals MSDS] | |

| Record name | Cobalt(II) perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13455-31-7, 32479-39-3 | |

| Record name | Perchloric acid, cobalt(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, cobalt salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032479393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

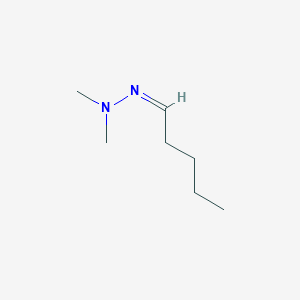

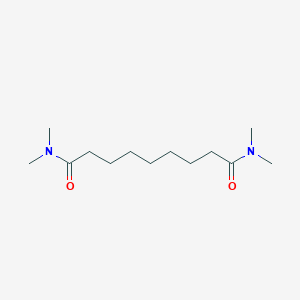

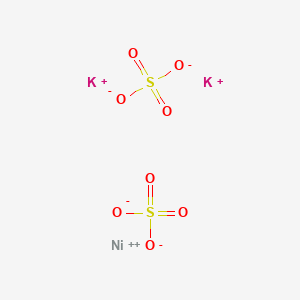

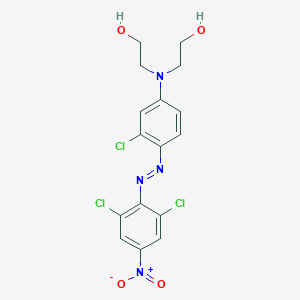

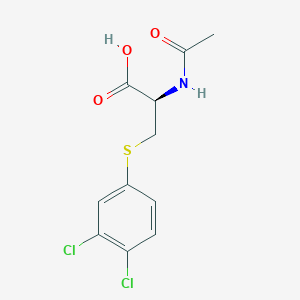

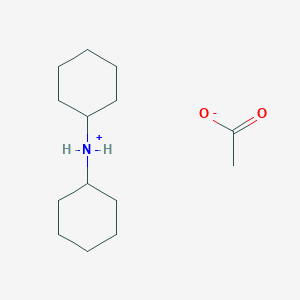

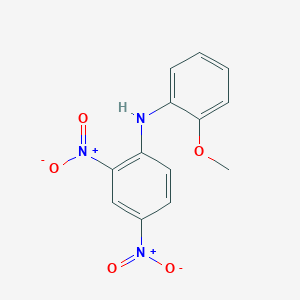

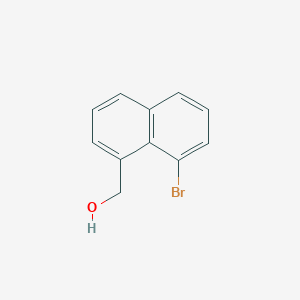

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Cobalt(II) perchlorate?

A1: The molecular formula of Cobalt(II) perchlorate hexahydrate is Co(ClO4)2·6H2O. Its molecular weight is 365.93 g/mol.

Q2: What is the coordination geometry of cobalt(II) ion in N,N-dimethylformamide (DMF) solution?

A2: EXAFS studies show that cobalt(II) ion in DMF adopts an octahedral geometry, coordinating with six DMF molecules to form [Co(dmf)6]2+. []

Q3: How does the Co-O bond length in [Co(dmf)6]2+ compare to that in [Co(H2O)6]2+?

A3: The Co-O bond length in [Co(dmf)6]2+ in DMF is 206(1) pm, which is very similar to the Co-O bond length of 208 pm observed in [Co(H2O)6]2+ in water. []

Q4: What spectroscopic techniques are useful for characterizing Cobalt(II) perchlorate complexes?

A4: Various spectroscopic techniques are employed for characterization, including: * UV-Vis Spectroscopy: Provides information about electronic transitions and coordination geometry. [, , ]* IR Spectroscopy: Useful for identifying ligands and studying metal-ligand bonding. [, , , , , ]* Raman Spectroscopy: Complements IR data and provides additional information about molecular vibrations. []* ESR Spectroscopy: Provides information about the electronic structure and geometry of paramagnetic cobalt(II) complexes. [, ]* NMR Spectroscopy: Useful for characterizing ligands and studying solution-state structures. [, ]

Q5: Can Cobalt(II) perchlorate act as a catalyst?

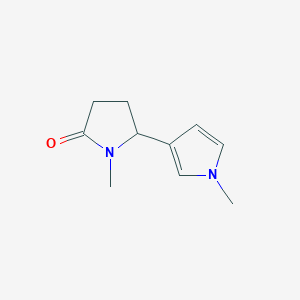

A5: Yes, Cobalt(II) perchlorate can function as a Lewis acid catalyst. For instance, it catalyzes the one-pot synthesis of dihydropyrimidinones and dihydropyrimidinthiones under sonochemical conditions. []

Q6: How does Cobalt(II) perchlorate catalyze the synthesis of dihydropyrimidinones and dihydropyrimidinthiones?

A6: Cobalt(II) perchlorate coordinates with carbonyl functionalities, stabilizing polar imine-enamine intermediates. This facilitates cyclization to form the desired dihydropyrimidinone or dihydropyrimidinthione products. []

Q7: How does Cobalt(II) perchlorate react with ethylenediamine and oxygen in dilute aqueous solutions?

A7: Cobalt(II) perchlorate reacts with ethylenediamine and oxygen to form a brown, diamagnetic complex with a Co:ethylenediamine:oxygen ratio of 2:4:1. This complex can further undergo elation with excess base to form polymeric species. []

Q8: Can the brown complex formed from the reaction of cobalt(II) perchlorate, ethylenediamine, and oxygen be oxidized to a green paramagnetic complex?

A8: No, attempts to oxidize the brown complex using sodium peroxydisulfate, potassium bromate, bromine, or chlorine were unsuccessful. []

Q9: How does the addition of ammonia affect the reaction of cobalt(II) perchlorate with ethylenediamine and oxygen?

A9: Adding ammonia prior to oxygenation results in the formation of a different brown complex, postulated to have a Co:ethylenediamine:ammonia:oxygen ratio of 2:4:2:1. This ammonia-containing complex does not undergo elation. []

Q10: Have computational methods been used to study Cobalt(II) perchlorate?

A10: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of cobalt(II) perchlorate catalyzed reactions, providing insights into reaction pathways and intermediate stabilization. []

Q11: How does the structure of the ligand affect the stability and geometry of Cobalt(II) perchlorate complexes?

A11: The steric and electronic properties of the ligand significantly influence complex stability and geometry. For instance, bulky arylisocyanide ligands can stabilize unusual six-coordinate Cobalt(II) complexes, while smaller ligands typically lead to five-coordinate species. [, ]

Q12: What factors can affect the stability of Cobalt(II) perchlorate complexes?

A12: The stability of cobalt(II) perchlorate complexes can be affected by factors such as:* Ligand properties: Steric hindrance and electronic properties of ligands can impact complex stability. [, ]* Solvent: Solvent polarity and coordinating ability can influence ligand exchange equilibria and complex stability. [, , , ]* Atmosphere: Exposure to air can lead to oxidation in some cases. []

Q13: What analytical methods are used to study the formation of cobalt(II) bromo-complexes in acetone?

A13: Potentiometry, using a Ag–AgBr electrode, is used to study the stepwise formation of dibromo- and tribromo-cobalt(II) complexes in acetone. Spectrophotometry is further employed to characterize these complexes and investigate the formation of the tetrabromo-complex at higher bromide concentrations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.